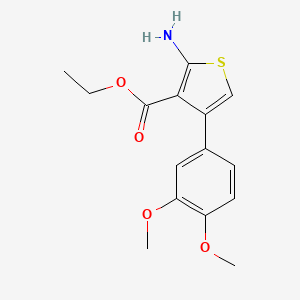
Akt inhibitor VIII
Descripción general
Descripción
Akt inhibitor VIII is a cell-permeable quinoxaline compound that has been shown to potently, selectively, allosterically, and reversibly inhibit Akt1, Akt2, and Akt3 activity . It has been used in various studies due to its ability to inhibit Akt, a key regulator downstream of various growth factors and hormones .
Molecular Structure Analysis
The molecular structure of Akt inhibitor VIII is a quinoxaline compound . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . The structure of Akt inhibitor VIII allows it to bind to the PH domain of Akt, thereby inhibiting its activity .
Chemical Reactions Analysis
Akt inhibitor VIII interacts with Akt1, Akt2, and Akt3 in a potent, selective, allosteric, and reversible manner . It has been shown to increase anti-proliferation induced by furanodiene in human breast cancer cell MCF-7 . The interaction of Akt inhibitor VIII with Akt is complex and involves various chemical reactions .
Physical And Chemical Properties Analysis
Akt inhibitor VIII is a crystalline solid . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . These properties are important for its function as an Akt inhibitor.
Mecanismo De Acción
Target of Action
Akt inhibitor VIII is a cell-permeable quinoxaline compound that potently, selectively, allosterically, and reversibly inhibits Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway regulates a number of oncogenic functions, including cell survival .
Mode of Action
Akt inhibitor VIII interacts with its targets (Akt1, Akt2, and Akt3) in a concentration-dependent manner . It inhibits insulin-like growth factor 1 (IGF-1) induced Akt phosphorylation . In PC12 cells, Akt inhibitor VIII can also reduce the phosphorylation of PRAS40 , a substrate of Akt. The inhibition of Akt by Akt inhibitor VIII is reported to be pleckstrin homology (PH) domain-dependent .
Biochemical Pathways
Akt inhibitor VIII affects the PI3K/Akt/mTOR signaling pathway . This pathway is frequently overactivated in cancer, dysregulating the cell cycle and boosting cell proliferation . The inhibition of Akt leads to the disruption of this pathway, affecting various downstream effects such as glucose metabolism, apoptosis, cell differentiation, and transcription .
Result of Action
The inhibition of Akt by Akt inhibitor VIII has been shown to have broad anti-tumor activity in a number of PI3K-active pre-clinical models . It has been found to enhance the downregulation of Akt and p-Akt expression induced by furanodiene, and increase furanodiene-induced PARP cleavage in MCF-7 cells . This suggests that Akt inhibitor VIII can induce apoptosis in cancer cells.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQHVUQEFDRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436572 | |
| Record name | Akt inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Akt inhibitor VIII | |
CAS RN |
612847-09-3 | |
| Record name | Akt-I-1,2 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Akt inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-6730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




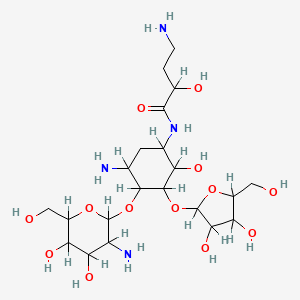

![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)

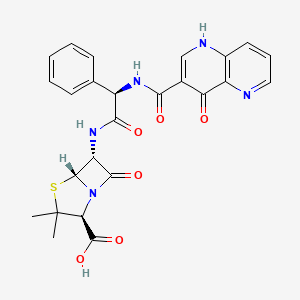
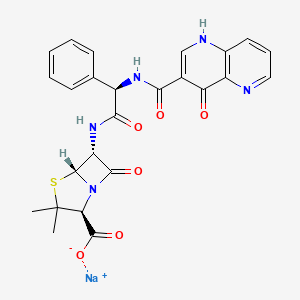
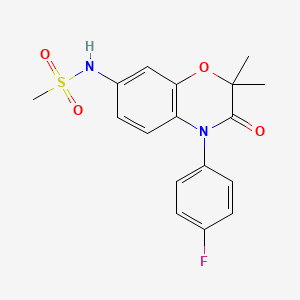

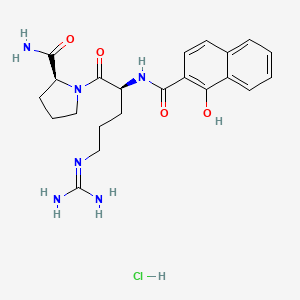
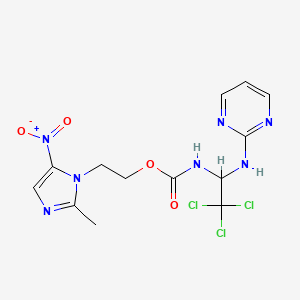
![isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B1665133.png)

